2-naphthalen-2-yloxy-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-naphthalen-2-yloxy-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that features a naphthalene ring and a thiazole ring connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-naphthalen-2-yloxy-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-naphthol with 2-chloroacetamide in the presence of a base to form 2-(naphthalen-2-yloxy)acetamide. This intermediate is then reacted with 2-aminothiazole under suitable conditions to yield the final product .
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-naphthalen-2-yloxy-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Mechanism of Action
The mechanism of action of 2-naphthalen-2-yloxy-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(naphthalen-2-yloxy)acetamide: Lacks the thiazole ring, making it less versatile in biological applications.
N-(5-((naphthalen-2-yloxy)methyl)-1,3,4-thiadiazol-2-yl)acetamide: Contains a thiadiazole ring instead of a thiazole ring, which may alter its biological activity.
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide: Similar structure but with a methyl group on the thiadiazole ring.
Uniqueness
2-naphthalen-2-yloxy-N-(1,3-thiazol-2-yl)acetamide is unique due to its combination of a naphthalene ring and a thiazole ring, which imparts specific chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
349644-43-5 |
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Molecular Formula |
C15H12N2O2S |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2-naphthalen-2-yloxy-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H12N2O2S/c18-14(17-15-16-7-8-20-15)10-19-13-6-5-11-3-1-2-4-12(11)9-13/h1-9H,10H2,(H,16,17,18) |
InChI Key |
NLKJTMPQVBEKQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=NC=CS3 |
solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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